molecular formula C5H5N5OS B1384206 5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol CAS No. 41266-68-6

5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

Cat. No.: B1384206
CAS No.: 41266-68-6
M. Wt: 183.19 g/mol
InChI Key: MRCIJKJAQFEBSP-UHFFFAOYSA-N
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Description

5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is a heterocyclic compound featuring a fused triazole-pyrimidine scaffold with amino (-NH₂) and mercapto (-SH) substituents at the 5- and 3-positions, respectively. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications. The triazole ring enhances metabolic stability, while the pyrimidine core allows for hydrogen bonding and π-π interactions with biological targets .

Properties

IUPAC Name

5-amino-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5OS/c6-2-1-3(11)7-4-8-9-5(12)10(2)4/h1H,6H2,(H,9,12)(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCIJKJAQFEBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NNC2=S)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365559
Record name BAS 01152564
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41266-68-6
Record name BAS 01152564
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Oxidative Cyclization and Subsequent Functionalization

A key approach involves oxidative cyclization of appropriate precursors under basic conditions, followed by acidification to yield the hydroxylated pyrimidine ring fused with the triazole.

  • For example, derivatives of pyrimidin-5-(1H)-one have been prepared by oxidative cyclization of precursors in basic medium (7% KOH) under reflux, followed by acidification to form the pyrimidin-7-ol structure.

  • Subsequent treatment with reagents such as dry pyridine can induce further cyclization or substitution to yield triazolo fused products with amino and mercapto groups.

Preparation of 5-Amino-3-mercapto-1,2,4-triazole Intermediates

Since the 5-amino-3-mercapto-triazolo[4,3-a]pyrimidin-7-ol contains the 5-amino-3-mercapto-1,2,4-triazole moiety, preparation of this intermediate is critical.

  • A patented method describes the preparation of 5-amino-3-mercapto-1,2,4-triazole derivatives by reacting dimethyl cyanimino dithiocarbonate with hydrazine hydrate in an alcohol solvent (methanol or ethanol) under nitrogen atmosphere.

  • The process involves slow dropwise addition of hydrazine hydrate at 25–28°C, followed by reflux at 65–70°C for 2–3 hours, yielding the mercapto-triazole intermediate with purity ≥98% and yields ≥90%.

Conversion to 5-Amino-3-chlorosulfonyl-1,2,4-triazole as a Key Intermediate

  • 5-Amino-3-mercapto-1,2,4-triazole can be oxidized to disulfide using 0.5 equivalents of hydrogen peroxide in aqueous hydrochloric acid (15–30 wt%) at 30–50°C, producing a flowable slurry.

  • The disulfide is then chlorinated with chlorine gas at low temperature (-10 to 30°C) to yield 5-amino-3-chlorosulfonyl-1,2,4-triazole, an important intermediate for further functionalization.

  • Control of acid concentration, temperature, and stirring is critical to avoid side products such as 3-amino-1,2,4-triazole and to maintain good yields (~87% overall).

Cyclization and Final Assembly of the Fused Triazolo-pyrimidin-7-ol Ring

  • The final fused ring system is typically assembled via intramolecular cyclization reactions involving acid hydrazides and isothiocyanates or related reagents under refluxing conditions.

  • For example, acid hydrazides treated with phenyl isothiocyanate in refluxing ethanol form intermediates that upon treatment with sulfuric acid or base undergo dehydrative cyclization to yield fused triazolo-pyrimidinone or pyrimidinthione derivatives.

  • Modifications of these reactions allow introduction of mercapto and amino groups at desired positions, as well as hydroxylation at the 7-position.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Temperature (°C) Yield (%) Notes
1 Synthesis of 5-amino-3-mercapto-1,2,4-triazole Dimethyl cyanimino dithiocarbonate + hydrazine hydrate in alcohol solvent, N₂ atmosphere 25–28 (addition), 65–70 (reflux) ≥90 Purity ≥98%, one-step reaction
2 Oxidation to disulfide 0.5 equiv H₂O₂ in 15–30% HCl, stirring 30–50 Quantitative Formation of disulfide intermediate
3 Chlorination to chlorosulfonyl derivative Chlorine gas sparged, acid concentration ~6N HCl, cooling and stirring -10 to 30 ~87 overall Avoids side-products, exothermic
4 Cyclization to fused triazolo-pyrimidin-7-ol Acid hydrazides + isothiocyanates, reflux ethanol, acid/base treatment Reflux (~78) Variable Dehydrative cyclization, ring fusion

Research Findings and Optimization Notes

  • The oxidation of mercapto groups to disulfides prior to chlorination improves reaction tractability and yield, avoiding problematic slurries and side reactions.

  • Maintaining the acid concentration in the range of 15–30% HCl during oxidation and chlorination steps is crucial for product solubility and reaction control.

  • The use of nitrogen atmosphere during initial synthesis of mercapto-triazole intermediates prevents oxidation and side reactions, enhancing purity and yield.

  • Intramolecular cyclization under acidic or basic reflux conditions enables efficient ring closure and functional group placement, as demonstrated in related triazolo-pyrimidine derivatives.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazolo-pyrimidine scaffold .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol with structurally related triazolopyrimidine derivatives, focusing on substituent effects, synthesis, and biological activity.

Structural and Physical Properties

Compound Name Molecular Formula Substituents (Position) Molecular Weight Melting Point (°C) Key Features
This compound C₅H₅N₅OS 5-NH₂, 3-SH 191.20 Not reported High polarity due to -NH₂ and -SH; potential for H-bonding
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol C₆H₆N₄O 5-CH₃ 150.14 287 Lipophilic CH₃ group enhances membrane permeability
5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol C₆H₃F₃N₄O 5-CF₃ 204.11 263 Electron-withdrawing CF₃ improves metabolic stability
5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol C₇H₈N₄O 5-C₂H₅ 164.16 Not reported Increased hydrophobicity vs. CH₃ derivative
5-Phenyl-3-aryl-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol C₁₃H₁₁N₅O 3-aryl, 5-C₆H₅ 253.26 Not reported Aryl groups enable π-stacking interactions

Key Observations:

  • The amino and mercapto groups in the target compound increase polarity, which may enhance solubility but reduce lipid bilayer penetration compared to methyl or trifluoromethyl analogs.
  • The trifluoromethyl group in 5-CF₃ derivatives (e.g., compound 4b in ) lowers basicity and improves resistance to oxidative degradation .

Structure-Activity Relationship (SAR) Trends

5-Position Substituents: Methyl/ethyl groups enhance lipophilicity and CNS penetration. Amino groups improve solubility and H-bond donor capacity. Trifluoromethyl groups balance stability and electronic effects.

3-Position Substituents:

  • Mercapto (-SH) may offer redox modulation or chelation.
  • Aryl groups (e.g., ) enable π-interactions with hydrophobic enzyme pockets.

Ring Isomerism: Triazolo[4,3-a]pyrimidines (target compound) vs. triazolo[1,5-a]pyrimidines () differ in ring fusion, affecting planarity and target binding.

Biological Activity

5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of 1,2,4-triazole derivatives, which are known for their pharmacological versatility. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole structure. For example, various derivatives have been synthesized by modifying the mercapto and amino groups to enhance biological activity .

Antihypertensive Effects

Research has indicated that derivatives of 1,2,4-triazolo[4,3-a]pyrimidine exhibit antihypertensive properties. In studies comparing these compounds to established antihypertensive drugs like captopril, certain derivatives demonstrated significant efficacy in reducing blood pressure in animal models. The mechanism of action is believed to involve inhibition of angiotensin-converting enzyme (ACE), similar to that of traditional antihypertensives .

Anticancer Properties

Mercapto-substituted triazoles have shown promising anticancer activity. For instance, compounds derived from this compound were tested against various cancer cell lines. Notably, some showed cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (MCF-7) cells with IC50 values indicating potent activity . This suggests potential for development as chemotherapeutic agents.

Antiviral Activity

Emerging studies suggest that triazole derivatives may possess antiviral properties. Research has highlighted their potential in inhibiting viral replication and enhancing immune responses. Compounds within this class are being evaluated for effectiveness against viruses such as HIV and influenza .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of the sulfur atom in the mercapto group enhances its reactivity and binding affinity to enzymes involved in disease pathways. This interaction can inhibit enzyme activity or modulate receptor functions critical in disease progression .

Case Studies

Case Study 1: Antihypertensive Activity

In a controlled study involving hypertensive rats treated with various triazole derivatives including this compound, significant reductions in systolic blood pressure were observed compared to untreated controls. The results indicated a dose-dependent response with the most active derivatives showing effects comparable to captopril .

Case Study 2: Antitumor Activity

Another study evaluated the cytotoxic effects of synthesized triazole derivatives on human cancer cell lines. The results showed that certain derivatives had IC50 values below 30 μM against MCF-7 and HCT-116 cells. These findings support further investigation into their mechanisms and potential as anticancer agents .

Summary of Research Findings

Activity Model/Cell Line IC50 Value Reference
AntihypertensiveHypertensive RatsN/A
AnticancerMCF-727.3 μM
HCT-1166.2 μM
AntiviralVarious VirusesN/A

Q & A

Q. What are the established synthetic routes for 5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol?

A common method involves refluxing precursor compounds (e.g., triazolopyrimidine derivatives) with formic acid for 8 hours, followed by cooling, precipitation in ice/water, and crystallization from methanol. This approach leverages cyclization and functional group activation under acidic conditions . Variations may include adjusting reaction time or substituting formic acid with other acids (e.g., acetic acid) to optimize intermediate stability.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Key methods include:

  • HPLC : Use an ammonium acetate buffer (pH 6.5) for mobile phase preparation to enhance peak resolution and stability .
  • NMR : Prioritize 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 to resolve amine and thiol proton signals.
  • Mass spectrometry : Employ ESI-MS to confirm molecular ion peaks and fragmentation patterns.

Q. How can researchers assess the biological activity of this compound?

Standard protocols involve:

  • Enzyme inhibition assays : Test against targets like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) using spectrophotometric methods to monitor substrate conversion .
  • Antimicrobial screening : Use microdilution assays (e.g., MIC determination) against bacterial/fungal strains, noting the trifluoromethyl group’s role in enhancing activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

Strategies include:

  • Demethylation optimization : Replace harsh reagents (e.g., BBr3_3) with selective agents like TMSCl/NaI in acetonitrile to preserve thiol groups while removing protecting groups .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during cyclization. Monitor reaction progress via TLC with UV visualization.

Q. How should researchers resolve contradictions in spectral data during structure elucidation?

  • Cross-validation : Compare NMR data with computational predictions (DFT-based 1H^1H-NMR chemical shift calculations) to identify discrepancies caused by tautomerism or solvent effects.
  • Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm bond connectivity and stereoelectronic effects .

Q. What computational approaches are effective for studying structure-activity relationships (SAR)?

  • Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., HGPRT active sites). Focus on the mercapto group’s hydrogen-bonding potential .
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict bioactivity across derivative libraries .

Q. How can researchers address solubility challenges in pharmacological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability.
  • Prodrug design : Synthesize acetylated or PEGylated derivatives to enhance aqueous solubility while retaining activity .

Data Analysis and Methodological Design

Q. What frameworks guide experimental design for novel derivatives?

  • Theory-driven synthesis : Align reactions with heterocyclic chemistry principles (e.g., Baldwin’s rules for ring closure) to predict feasible pathways .
  • High-throughput screening : Employ parallel synthesis in 96-well plates with automated liquid handling to rapidly generate and test analogs .

Q. How can conflicting reactivity data in functionalization steps be analyzed?

  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates under varying temperatures/pH conditions.
  • Isotopic labeling : Incorporate 13C^{13}C-labeled precursors to trace reaction pathways via NMR or LC-MS .

Tables for Key Methodological Comparisons

Synthetic Method Conditions Yield Range Key Reference
Formic acid reflux8 h, 100°C60-75%
BBr3_3-mediated deprotection4 h, RT in DCM80-86%
TMSCl/NaI demethylation12 h, 60°C in MeCN70-78%
Analytical Technique Application Resolution
HPLC with ammonium acetatePurity assessment±0.5%
DFT-NMR predictionTautomer discrimination±0.1 ppm

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol
Reactant of Route 2
5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.